molecular formula C18H24N4O2 B11057721 8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

Cat. No.: B11057721
M. Wt: 328.4 g/mol
InChI Key: KPRIHBSYCLKQSQ-UHFFFAOYSA-N
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Description

8-BUTYL-4,4-DICYANO-6-IMINO-3-PENTYL-2,7-DIOXABICYCLO[321]OCT-5-YL CYANIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BUTYL-4,4-DICYANO-6-IMINO-3-PENTYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

8-BUTYL-4,4-DICYANO-6-IMINO-3-PENTYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile and imine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of nitrogen-containing compounds.

Scientific Research Applications

8-BUTYL-4,4-DICYANO-6-IMINO-3-PENTYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-BUTYL-4,4-DICYANO-6-IMINO-3-PENTYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE involves its interaction with molecular targets through its functional groups. The nitrile and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-BUTYL-4,4-DICYANO-6-IMINO-3-PENTYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE is unique due to its specific arrangement of functional groups and the presence of a bicyclic core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

8-butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

InChI

InChI=1S/C18H24N4O2/c1-3-5-7-9-14-17(10-19,11-20)18(12-21)13(8-6-4-2)15(23-14)24-16(18)22/h13-15,22H,3-9H2,1-2H3

InChI Key

KPRIHBSYCLKQSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C2(C(C(O1)OC2=N)CCCC)C#N)(C#N)C#N

Origin of Product

United States

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